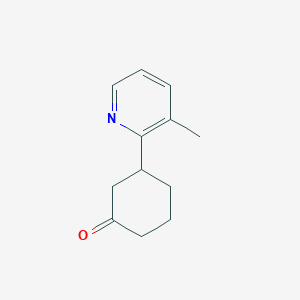

3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Übersicht

Beschreibung

“3-(3-Methylpyridin-2-yl)cyclohexan-1-one”, also known as “3-Methyl-2-(3-pyridyl)cyclohexanone”, is a chemical compound that belongs to the pyridine and ketone families1. It is a white to off-white solid with a chemical formula of C13H15NO1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-(3-Methylpyridin-2-yl)cyclohexan-1-one”. However, similar compounds are often synthesized through various organic reactions involving pyridine and ketone groups.Molecular Structure Analysis

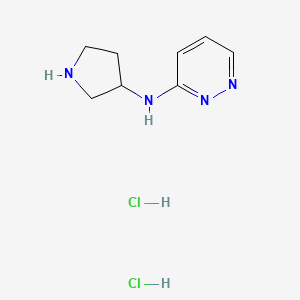

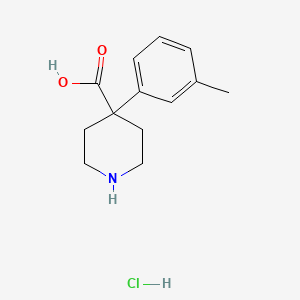

The molecular structure of “3-(3-Methylpyridin-2-yl)cyclohexan-1-one” consists of a cyclohexanone ring attached to a 3-methylpyridin-2-yl group1. The compound has a molecular weight of 201.26 g/mol1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-(3-Methylpyridin-2-yl)cyclohexan-1-one”. However, compounds with similar structures often undergo reactions typical of ketones and pyridines.Physical And Chemical Properties Analysis

“3-(3-Methylpyridin-2-yl)cyclohexan-1-one” is a white to off-white solid1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Application 1: Pain Relief

- Summary of the Application : The compound “3-(3-Methylpyridin-2-yl)cyclohexan-1-one” has been studied in the context of pain relief. It has been found to interact with Fatty Acid Amide Hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are substances that help control pain sensation .

- Methods of Application or Experimental Procedures : The compound was tested for its ability to inhibit FAAH in rat brain homogenates and in lysates expressing either wild-type or FAAH T488A-mutated enzyme .

- Results or Outcomes : The Flu-AM1 and Ibu-AM5 derivatives of flurbiprofen and ibuprofen, which are structurally similar to “3-(3-Methylpyridin-2-yl)cyclohexan-1-one”, were found to retain similar COX-inhibitory properties and are more potent inhibitors of FAAH than the parent compounds .

Application 2: Material Science

- Summary of the Application : This compound has been used in the creation of two-dimensional networks by metal ions and ligand side groups .

- Methods of Application or Experimental Procedures : Solvothermal reactions of 3-(3-methylpyridin-4-yl)benzoic acid with Zn (II), Cd (II), or Cu (II) salts yielded crystals of coordination polymers .

- Results or Outcomes : The resulting coordination polymers possess two-dimensional (2D) 4-connected sql coordination networks with different packing/interpenetration modes . The porous framework of one of the polymers can be retained after guest removal, as demonstrated by the CO2 adsorption isotherms and high catalytic performances for cycloaddition of epoxides and CO2 .

Application 3: Chemical Synthesis

- Summary of the Application : “3-(3-Methylpyridin-2-yl)cyclohexan-1-one” is a chemical compound that can be synthesized for use in various chemical reactions .

- Methods of Application or Experimental Procedures : The compound can be stored at a temperature of 4 degrees Celsius and is available in powder form .

- Results or Outcomes : The compound has a molecular weight of 189.26 and is used in various chemical reactions .

Application 4: Enantiomeric Selectivity and Binding Mode Study

- Summary of the Application : This compound has been used in studies to understand the enantiomeric selectivity and binding mode of N-(3-Methylpyridin-2-yl)amide derivatives of Flurbiprofen and Ibuprofen with Fatty Acid Amide Hydrolase (FAAH) .

- Methods of Application or Experimental Procedures : The study involved measuring FAAH inhibitory activity in rat brain homogenates and in lysates expressing either wild-type or FAAH T488A-mutated enzyme .

- Results or Outcomes : The study found that the ®- and (S)-enantiomers of Flu-AM1 inhibited rat FAAH with similar potencies, whereas the (S)-enantiomer of Ibu-AM5 was more potent than the ®-enantiomer .

Application 5: Synthesis of Novel Heterocyclic Compounds

- Summary of the Application : A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .

- Methods of Application or Experimental Procedures : To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized .

- Results or Outcomes : The biological activities of these novel compounds were evaluated .

Safety And Hazards

I couldn’t find specific safety and hazard information for “3-(3-Methylpyridin-2-yl)cyclohexan-1-one”. However, as with all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

The future directions for research on “3-(3-Methylpyridin-2-yl)cyclohexan-1-one” are not clear from the available information. It could potentially be studied for various applications due to its pyridine and ketone groups.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field would be necessary.

Eigenschaften

IUPAC Name |

3-(3-methylpyridin-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-4-3-7-13-12(9)10-5-2-6-11(14)8-10/h3-4,7,10H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCWUMAHYSXYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylpyridin-2-yl)cyclohexan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)

![5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1433980.png)

![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid](/img/structure/B1433985.png)

![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)

![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)